Levlofexidine

Description

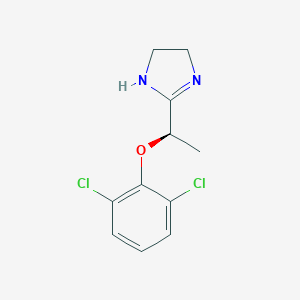

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024657 | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-78-1 | |

| Record name | Levlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Levlofexidine

Stereoisomeric Forms and Enantiomeric Differentiation: Levlofexidine and Dexlofexidine (B27069)

Lofexidine (B1675026) exists as a racemic mixture, which is composed of two stereoisomers, or enantiomers: this compound and dexlofexidine. nih.gov These molecules are non-superimposable mirror images of each other and can exhibit different pharmacological activities. Research has demonstrated that the alpha-adrenoceptor activity of lofexidine is predominantly attributed to the (-)-isomer, this compound. nih.gov

Studies comparing the two enantiomers have revealed significant differences in their potency and receptor affinity. This compound has been shown to be approximately 20 times more potent as an antihypertensive agent than its dextrorotatory counterpart, dexlofexidine. nih.gov This marked difference in potency is a direct reflection of their differential interactions at the molecular target sites.

Receptor Binding Profiles and Ligand Selectivity of this compound

The pharmacological effects of this compound are a consequence of its binding to and activation of specific receptors. Its binding profile is complex, with primary activity at adrenergic receptors and additional interactions with serotonergic systems.

This compound is a potent agonist at alpha-2 adrenergic receptors. nih.govresearchgate.net It demonstrates a significantly higher affinity for these receptors compared to dexlofexidine, with studies indicating an approximately 9-fold higher affinity for the alpha-2 adrenoceptor-like binding sites in rat brain membranes. nih.gov The agonism at these receptors is the primary mechanism behind its pharmacological effects. The alpha-2 adrenergic receptor family is comprised of three subtypes: α2A, α2B, and α2C. Lofexidine, the racemic mixture, has been shown to be a full agonist at all three subtypes: alpha-2A, alpha-2B, and alpha-2C. scirp.org While specific binding affinities (Ki values) for this compound at each of these subtypes are not extensively detailed in publicly available literature, its high potency suggests a strong interaction. The stimulation of these receptor subtypes, particularly the α2A and α2C which are predominantly found in the central nervous system, is thought to be responsible for its sedative and sympatholytic effects. nih.gov

Beyond the adrenergic system, lofexidine has been shown to possess affinity for certain serotonin (B10506) (5-HT) receptors. Specifically, lofexidine has demonstrated significant agonist activity at 5-HT1A and 5-HT1B receptors. researchgate.netscirp.org This interaction is noteworthy as these receptors are implicated in various physiological and pathological processes. Detailed binding affinity studies focusing solely on the this compound enantiomer for a broader range of serotonin receptors, including 5-HT7, 5-HT2c, and 5-HT1d, are not widely available in the current body of scientific literature.

The potential for this compound to inhibit the norepinephrine (B1679862) transporter (NET) is an area of scientific interest. However, specific data, such as inhibition constants (Ki values), for this compound's activity at the norepinephrine transporter are not readily found in published research.

Intracellular Signaling Cascades Mediated by this compound

The binding of this compound to its primary targets, the alpha-2 adrenergic receptors, initiates a cascade of intracellular signaling events. Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o). nih.govyoutube.com

Upon activation by an agonist like this compound, the Gi/o protein is activated. This leads to the inhibition of the enzyme adenylyl cyclase. nih.govresearchgate.net The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com This reduction in cAMP levels leads to a variety of downstream cellular effects, including the modulation of ion channel activity and the activity of other signaling proteins, ultimately resulting in the physiological responses associated with this compound. This mechanism is a hallmark of alpha-2 adrenergic receptor agonists. nih.gov

| Receptor/Transporter | Interaction | Finding |

| Alpha-2 Adrenergic Receptors | Agonist | This compound is the more potent enantiomer, with approximately 9-fold higher affinity than dexlofexidine. nih.gov Lofexidine is a full agonist at α2A, α2B, and α2C subtypes. scirp.org |

| Alpha-1A Adrenergic Receptor | Agonist | This compound is 4 times more potent than dexlofexidine at these receptors. nih.gov Lofexidine shows significant binding and agonist activity. scirp.org |

| Serotonin 5-HT1A Receptor | Agonist | Lofexidine demonstrates significant agonist activity. researchgate.netscirp.org |

| Serotonin 5-HT1B Receptor | Agonist | Lofexidine demonstrates significant agonist activity. scirp.org |

| Serotonin 5-HT7, 5-HT2c, 5-HT1d Receptors | - | Specific binding data for this compound is not widely available. |

| Norepinephrine Transporter (NET) | - | Specific inhibition data for this compound is not widely available. |

Adenylyl Cyclase-cAMP Pathway Modulation

This compound functions as a potent agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). nih.govnih.gov The activation of these Gi-proteins by this compound initiates a signaling cascade that directly inhibits the enzyme adenylyl cyclase. nih.govnih.gov This inhibition leads to a reduction in the intracellular synthesis of the second messenger, cyclic adenosine monophosphate (cAMP), from adenosine triphosphate (ATP). nih.govnih.gov

The decrease in intracellular cAMP levels has significant downstream consequences. Cyclic AMP is a fundamental component in many cellular signaling processes, and its reduction suppresses neural firing. nih.govnih.gov This occurs in part because lower cAMP levels lead to a decreased activation of protein kinase A (PKA), which in turn modulates the activity of various ion channels. nih.gov Specifically, this pathway results in an increased conductance of potassium channels and a prevention of calcium influx into the nerve terminal, leading to hyperpolarization of the neuronal membrane and reduced excitability. nih.gov

Neurotransmitter Release Regulation, Specifically Norepinephrine

A primary pharmacological outcome of this compound's action is the regulation of neurotransmitter release, most notably norepinephrine. scirp.org this compound binds with high affinity to presynaptic α2-adrenoceptors located on noradrenergic neurons. scirp.orgnih.gov These receptors function as part of a negative feedback loop that controls the release of norepinephrine into the synaptic cleft.

When this compound, acting as an agonist, stimulates these presynaptic autoreceptors, it inhibits the further release of norepinephrine from the nerve terminal. scirp.orgyoutube.com This sympatholytic effect is a direct result of the modulation of the adenylyl cyclase-cAMP pathway described previously. nih.govnih.gov The reduction in intracellular cAMP and subsequent changes in ion channel activity prevent the influx of calcium ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent exocytosis of norepinephrine. nih.gov During states of noradrenergic hyperactivity, such as opioid withdrawal, there is a significant surge in norepinephrine release; this compound mitigates this by potently suppressing this excessive sympathetic outflow. nih.govscirp.org

Differential Pharmacological Potency and Intrinsic Activity of this compound Enantiomer

The pharmacological activity of racemic lofexidine is not equally distributed between its two stereoisomers. Research has consistently demonstrated that the alpha-adrenoceptor activity resides predominantly in the levorotatory isomer, this compound ((-)-lofexidine). nih.gov this compound is significantly more potent and displays higher affinity for adrenoceptors compared to its dextrorotatory counterpart, dexlofexidine ((+)-lofexidine). nih.govnih.gov

Studies comparing the two enantiomers have revealed substantial differences in their pharmacological effects. In animal models, this compound was found to be approximately 20 times more potent as an antihypertensive agent than dexlofexidine. nih.gov Similarly, this compound was about 30 times more potent than the (+)-isomer in reducing the heart rate increase evoked by electrical stimulation in pithed rats. nih.gov

This disparity in potency is a direct reflection of their differential binding affinities at adrenergic receptors. This compound demonstrates a significantly higher affinity for the α2-adrenoceptor, with binding studies showing an approximately 9-fold higher affinity than dexlofexidine. nih.gov It is also more potent at α1-adrenoceptors, being four times more effective at displacing the α1-selective antagonist prazosin. nih.gov This marked difference in potency, with an isomeric activity ratio of about 20-fold, underscores that this compound is the primary contributor to the pharmacological effects of racemic lofexidine. nih.gov

Table 1: Differential Potency of this compound and Dexlofexidine

| Pharmacological Effect | Potency of this compound vs. Dexlofexidine | Source |

| Pressor Effects (Vasoconstriction) | ~20 times more potent | nih.gov |

| Decrease in Mean Arterial Pressure | ~20 times more effective | nih.gov |

| Reduction in Heart Rate | ~30 times more potent | nih.gov |

| Antihypertensive Effect | ~20 times more potent | nih.gov |

Table 2: Differential Receptor Binding Affinity of Lofexidine Enantiomers

| Receptor Target | Relative Affinity/Potency of this compound vs. Dexlofexidine | Source |

| α2-Adrenoceptor Binding Sites | ~9-fold higher affinity | nih.gov |

| α1-Adrenoceptor Displacement | 4 times more potent | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Adenylyl Cyclase |

| Clonidine (B47849) |

| Cyclic Adenosine Monophosphate |

| Dexlofexidine |

| This compound |

| Lofexidine |

| Norepinephrine |

| Prazosin |

Preclinical Investigations and Translational Science of Levlofexidine

In Vitro and Ex Vivo Mechanistic Studies

In vitro studies have investigated the receptor binding profile of levlofexidine, highlighting its affinity for adrenergic receptors. This compound has demonstrated a notably higher affinity for alpha-2 adrenoceptors compared to its enantiomer, dexlofexidine (B27069) (R-(+)-lofexidine). Specifically, this compound showed approximately a ninefold higher affinity for alpha-2 adrenoceptor-like binding sites in rat brain membranes, as identified by [3H]-clonidine binding. ncats.io Its binding affinity at alpha-2 adrenoceptors was reported with a KD of 360 pM. tandfonline.com Furthermore, this compound was found to be four times more potent than dexlofexidine at displacing [3H]-prazosin from alpha-1 adrenoceptors. ncats.io

The mechanism of action of lofexidine (B1675026), which includes this compound, involves the activation of central alpha-2 adrenoceptors. This activation leads to the inhibition of adenyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.govdrugbank.com The reduction in cAMP levels suppresses neuronal firing by increasing potassium conductance and preventing calcium influx into nerve terminals, ultimately leading to a decrease in norepinephrine (B1679862) release. nih.gov This mechanism contributes to the sympatholytic effects observed with lofexidine. In addition to alpha-2 adrenoceptors, lofexidine has also shown agonist activity at I-1 imidazoline (B1206853) receptors, dopamine (B1211576) D2S, serotonin (B10506) 5-HT1A, and 5-HT1B receptors in comparative receptor binding studies. semanticscholar.orgnih.govscirp.org

Table 1: Comparative Receptor Binding Affinities of this compound and Dexlofexidine

| Receptor Type | This compound Affinity (vs. Dexlofexidine) | Notes | Source |

| Alpha-2 Adrenoceptors | ~9-fold higher affinity | Based on [3H]-clonidine binding in rat brain | ncats.io |

| Alpha-2 Adrenoceptors | KD = 360 pM | Specific KD value reported | tandfonline.com |

| Alpha-1 Adrenoceptors | ~4-fold more potent displacement | Based on [3H]-prazosin displacement | ncats.io |

In Vivo Pharmacodynamic Models and Efficacy Evaluation

In vivo studies have been crucial in evaluating the pharmacodynamic effects of lofexidine, particularly in the context of conditions involving sympathetic nervous system dysregulation.

Central Nervous System Modulatory Effects: Locus Coeruleus Activity (c-fos mRNA and fos protein)

The locus coeruleus (LC), a brain region heavily implicated in the physiological response to opiate withdrawal, exhibits increased neuronal activity and elevated levels of c-fos mRNA and fos protein during withdrawal. semanticscholar.orgnih.govnih.gov Preclinical studies using morphine-habituated mice undergoing withdrawal have demonstrated that lofexidine treatment leads to a reduction in both c-fos mRNA and fos protein levels in the locus coeruleus when compared to untreated withdrawal groups. tandfonline.comsemanticscholar.org This finding suggests that lofexidine modulates the hyperactivity of LC neurons associated with opioid withdrawal. Studies in rats have also shown that opiate withdrawal increases LC firing rates and significantly increases c-fos mRNA and protein levels in the LC, while chronic opiate exposure without withdrawal decreases c-fos expression. nih.gov

Autonomic Nervous System Regulation and Physiological Responses

Lofexidine's pharmacological utility in alleviating opioid withdrawal symptoms is closely linked to its ability to regulate the autonomic nervous system, primarily through reducing sympathetic outflow. tandfonline.commedcentral.com Studies in mice have identified this compound as the enantiomer primarily responsible for the antihypertensive activity of lofexidine, demonstrating a 20-fold greater potency than dexlofexidine in this regard. tandfonline.com Intravenous administration of lofexidine in various preclinical species, including rats, cats, and dogs, has been shown to cause a marked and prolonged reduction in both systolic and diastolic blood pressure. researchgate.net Oral administration of lofexidine was also effective in reducing blood pressure in both normotensive and hypertensive rat models. researchgate.net These preclinical findings underscore lofexidine's potent effects on autonomic nervous system regulation, leading to observable physiological responses like reduced blood pressure.

Behavioral Phenotyping in Disease Models

Preclinical animal models, particularly rodent models, are valuable tools for investigating the behavioral consequences of opioid exposure and withdrawal. frontiersin.orgfrontiersin.org These models aim to replicate aspects of opioid dependence and withdrawal, which in rodents can manifest as various behaviors including increased grooming, wet-dog shakes, tremors, jumping, rearing, wall climbing, diarrhea, and anxiety-like behaviors. frontiersin.org Preclinical assessments of opioid withdrawal symptoms have shown high predictive validity for clinical outcomes. researchgate.netnih.gov While detailed, specific behavioral data for this compound as an isolated compound in these models is not extensively reported in the provided sources, preclinical studies with lofexidine (the racemate) have shown promise in behavioral models related to opioid withdrawal, and these findings have reportedly been consistently replicated in human studies. nih.gov Suppression of opioid self-administration is also considered a preclinical outcome measure with good predictive validity. researchgate.netnih.gov

Comparative Preclinical Efficacy and Safety Assessments

Comparative studies in preclinical settings have provided insights into the relative efficacy and characteristics of this compound compared to its enantiomer and other compounds. As noted, this compound was significantly more potent than dexlofexidine in reducing blood pressure in mice and exhibited higher binding affinity for alpha-1 and alpha-2 adrenoceptors. tandfonline.comsemanticscholar.orgncats.ioresearchgate.net

Comparisons between lofexidine (containing this compound) and clonidine (B47849), another alpha-2 adrenergic agonist, in preclinical models and subsequent clinical observations indicate similar efficacy in managing opioid withdrawal symptoms. semanticscholar.orgscirp.orgmedcentral.comresearchgate.net However, lofexidine has been suggested to have a more favorable profile with less severe hypotension and dizziness compared to clonidine, contributing to better tolerability. semanticscholar.orgnih.govscirp.orgmedcentral.comresearchgate.net Studies have also indicated that lofexidine is comparably effective to buprenorphine/naloxone and methadone in controlling withdrawal symptoms in preclinical assessments. nih.govresearchgate.net

Pharmacokinetic Characterization in Preclinical Species for this compound

While the pharmacokinetic profile of racemic lofexidine has been documented in both preclinical and clinical studies nih.gov, detailed pharmacokinetic characterization specifically for this compound as an isolated enantiomer in preclinical species is not extensively detailed in the provided search results. Preclinical pharmacokinetic studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) in animal models to understand how a drug is handled by the organism. Studies on racemic lofexidine in opiate-dependent patients have reported an average half-life of approximately 12.1 hours, with steady-state reached within about 15 days. nih.gov While this provides some insight into the pharmacokinetics of the mixture containing this compound in a translational context, specific preclinical data focusing solely on the disposition of this compound in various animal species is limited in the available information. Preclinical pharmacokinetic considerations are important for dosage form development and understanding the drug's behavior in vivo. tandfonline.commdpi.comresearchgate.net

Absorption Kinetics and Extent

Absorption describes the process by which a drug enters the systemic circulation. Preclinical studies evaluate the rate and extent of absorption, which can be influenced by factors such as the route of administration and the drug's physicochemical properties. The extent of absorption is often quantified by bioavailability (F), while the rate is represented by the absorption rate constant (ka). nih.gov

While specific preclinical absorption kinetics data solely for this compound are not extensively detailed in the immediate search results, information on the racemic mixture, lofexidine, provides some context. Studies on lofexidine have shown that maximum plasma concentration (Cmax) is typically observed within a few hours after administration. For instance, in one study, Cmax for lofexidine was observed at approximately 3 hours in doses of 1.2 and 2.0 mg. nih.gov

Predicting human oral absorption from preclinical data involves considering factors like bioavailability (F), which is a product of the fraction absorbed from the gut lumen (Fa), the fraction escaping gut wall metabolism (Fg), and the fraction escaping hepatic first-pass metabolism (Fh). nih.gov

Tissue Distribution and Volume of Distribution

Tissue distribution describes how a drug disperses throughout the body after absorption. The volume of distribution (Vd) is a pharmacokinetic parameter that relates the total amount of drug in the body to the concentration of the drug in the blood or plasma. It reflects how widely a drug is distributed into tissues.

Preclinical studies often utilize techniques like whole-body autoradiography to visualize the distribution of radiolabeled compounds in animal tissues. While specific data for this compound's tissue distribution was not found in the provided results, studies on other compounds, such as levormeloxifene, demonstrate that absorbed drugs can be widely distributed into various tissues, including the intestine, liver, lung, kidney, spleen, pancreas, and adrenal glands. nih.gov

The lipophilicity of a compound can significantly influence its tissue distribution. Highly lipophilic drugs, like fentanyl, tend to be rapidly absorbed by highly-perfused tissues, including the brain, before redistributing to other tissues like muscle and fat. nih.gov Given that lofexidine (and thus likely this compound) interacts with receptors in the central nervous system, distribution to the brain is an important consideration.

Metabolic Pathways and Metabolite Identification

Metabolism is the process by which the body chemically modifies a drug, primarily through enzymatic reactions. Preclinical studies aim to identify the metabolic pathways involved and the structures of the resulting metabolites. This information is crucial for understanding how the drug is inactivated or transformed and for assessing the potential for drug-drug interactions.

While detailed metabolic pathways specifically for this compound were not found in the provided search results, general preclinical ADME studies involve assessing compound metabolism in animal models. pitt.edu These studies often utilize analytical methods like liquid chromatography-tandem mass spectrometry to identify and quantify the parent compound and its metabolites in biological samples. pitt.edunih.gov

For other compounds, such as levormeloxifene, metabolism can involve the formation of phase I and phase II metabolites. For example, norlevormeloxifene, a desmethyl metabolite, was a major excretion product, often found conjugated with glucuronides. nih.gov Additional metabolites, such as monohydroxylated species and ring-opened products, can also be identified. nih.gov Understanding these metabolic transformations is important for characterizing the fate of this compound in the body.

Excretion Routes and Clearance Mechanisms

Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile, leading to fecal excretion). Clearance is a pharmacokinetic parameter that describes the rate at which a drug is removed from the systemic circulation.

Preclinical studies investigate the primary routes of excretion and the mechanisms involved. This often includes collecting and analyzing urine and fecal samples after administration of a radiolabeled compound to determine the amount of radioactivity excreted via each route. dtic.mil

Studies on lofexidine in humans have provided some insight into its excretion. While highly variable, the fraction of unchanged lofexidine excreted in urine (Fe) has been reported. nih.gov For other compounds, like levormeloxifene, fecal elimination has been shown to be a major excretion route, with both unchanged drug and metabolites being eliminated. nih.gov Metabolites, particularly conjugated forms, can be excreted into the bile and subsequently eliminated in the feces. nih.gov

Preclinical studies on excretion and clearance mechanisms for this compound would similarly aim to quantify the amount of parent drug and metabolites excreted in urine and feces and identify the transporters and enzymes involved in these processes. pitt.edu

Clinical Pharmacological and Efficacy Research on Levlofexidine

Pharmacodynamic Assessment in Human Subjects

The pharmacodynamic properties of levolefoxidine, as observed through studies with lofexidine (B1675026), are centered on its interaction with the alpha-2 adrenergic receptors and the subsequent physiological responses.

Levolefoxidine acts as a central alpha-2 adrenergic agonist. nih.gov This mechanism is pivotal in its therapeutic effects, particularly in the management of opioid withdrawal. Opioid withdrawal is characterized by a surge in the activity of the sympathetic nervous system, largely driven by increased noradrenergic activity in the locus coeruleus. nih.gov By stimulating alpha-2 receptors in the medulla oblongata, levolefoxidine effectively suppresses the release of norepinephrine (B1679862). nih.gov This action results in a decreased sympathetic tone, leading to the amelioration of many of the hallmark symptoms of opioid withdrawal, such as anxiety and gastrointestinal upset. nih.gov The process is a negative feedback loop that also contributes to analgesic and sedative effects. nih.gov

The efficacy of levolefoxidine in mitigating opioid withdrawal symptoms has been quantified in several clinical trials using lofexidine. A key measure used in these studies is the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), where a higher score indicates greater symptom severity. fda.gov

A pooled analysis of two phase 3 placebo-controlled studies further confirmed that lofexidine significantly reduces the severity of withdrawal symptoms. pharmacytimes.com These studies evaluated withdrawal symptoms over the first seven days of withdrawal from short-acting opioids like heroin. pharmacytimes.com

Table 1: Efficacy of Lofexidine in Opioid Withdrawal Symptom Reduction

| Parameter | Lofexidine 2.16 mg/day | Lofexidine 2.88 mg/day | Placebo | P-value vs. Placebo |

|---|---|---|---|---|

| Difference in SOWS-Gossop LS Means | -0.21 | -0.26 | - | 0.02, 0.003 |

| Study Completion Rate | 41.5% | 39.6% | 27.8% | 0.007, 0.02 |

Data derived from a multicenter, double-blind, placebo-controlled study. nih.gov

Pharmacokinetic Profiling in Human Populations

The pharmacokinetic profile of levolefoxidine has been characterized through studies with lofexidine in healthy human volunteers.

Following oral administration, lofexidine is extensively absorbed, with peak plasma concentrations (Cmax) being reached in approximately 3 to 5 hours. fda.govnih.gov The area under the curve (AUC), a measure of total drug exposure, has been shown to be dose-proportional. nih.gov For instance, a 1.67-fold increase in the dose resulted in a 1.72-fold increase in the AUC. nih.govnih.gov The absolute bioavailability of a single oral dose of lofexidine solution was determined to be 72% when compared to an intravenous infusion. fda.gov The presence of a high-fat meal can slightly delay the time to reach maximum concentration (Tmax) but does not significantly alter the Cmax or AUC, indicating that levolefoxidine can be administered without regard to meals. fda.gov

The protein binding of lofexidine in human plasma is approximately 55%. fda.govdrugbank.com It does not show preferential uptake by red blood cells. fda.gov

Table 2: Single Dose Pharmacokinetic Parameters of Lofexidine in Healthy Adults

| Dose | Cmax (ng/L) | Tmax (hours) | Elimination Half-Life (hours) |

|---|---|---|---|

| 1.2 mg | 1755 ± 306 | ~3 | ~11 |

| 2.0 mg | 2795 ± 593 | ~3 | ~11 |

Data from studies in healthy volunteers. nih.govnih.govresearchgate.net

Lofexidine is primarily metabolized in the liver. drugbank.com The main enzyme responsible for its metabolism is CYP2D6, with minor contributions from CYP1A2 and CYP2C19. drugbank.com The metabolic processes include hydroxylation and the opening of the imidazoline (B1206853) ring, leading to the formation of several metabolites. drugbank.com The three main metabolites identified are N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, 2-(2,6-dichlorophenoxy) propionic acid, and 2,6-dichlorophenol, all of which are considered inactive. drugbank.com Due to the significant role of CYP2D6, the metabolic ratio of lofexidine can be highly variable among individuals. drugbank.com

Population pharmacokinetic (PK) modeling has been utilized to characterize the pharmacokinetic properties of lofexidine and to inform its use in specific populations. This approach allows for the integration of data across studies and individuals to understand the sources of variability in drug exposure. For lofexidine, population PK modeling has been instrumental in bridging the established efficacy data in adults to adolescent populations. nih.gov This is achieved by conducting pharmacokinetic studies in adolescents to identify doses that produce blood concentrations of lofexidine comparable to those associated with efficacy in adults, thereby facilitating a more efficient regulatory pathway for label expansion. nih.gov The data from these models indicate that lofexidine has a consistent pharmacokinetic profile, with a steady state being reached after approximately two days of consistent dosing, which aligns with its elimination half-life of about 11 hours. nih.gov

Clinical Efficacy Trials and Outcomes Research for Levlofexidine

The clinical efficacy of this compound, a centrally acting alpha-2 adrenergic agonist, for managing opioid withdrawal symptoms has been primarily evaluated through a series of randomized controlled trials (RCTs). nih.govresearchgate.net These trials were meticulously designed to meet regulatory standards, employing robust methodologies to ensure the validity and reliability of their findings. nih.gov

A common framework for these studies was the multicenter, double-blind, placebo-controlled, parallel-group design. researchgate.netnih.gov This structure is considered the gold standard in clinical research, as it minimizes bias by ensuring that neither the participants nor the investigators know who is receiving the active drug versus a placebo. nih.gov The parallel-group assignment means that each group of participants receives a different treatment concurrently. clinicaltrials.gov

Participants in these trials were typically adults with a diagnosed dependence on short-acting opioids, such as heroin or certain pain analgesics, who were seeking treatment for withdrawal. nih.govnih.gov The duration of the double-blind treatment period varied between studies, with some lasting five days and others extending to seven or eight days. nih.govnih.govresearchgate.net Following the active treatment phase, there was often a follow-up period to monitor the participants. nih.gov

Randomization was a key feature, with participants being assigned to different treatment arms, which could include one or more dose levels of this compound and a matching placebo. nih.govresearchgate.net For instance, one large study randomized 603 participants in a 3:3:2 ratio to receive lofexidine 2.88 mg/day, lofexidine 2.16 mg/day, or a placebo for seven days. nih.gov Another trial with 264 participants used a 1:1 randomization to either lofexidine or placebo for a five-day treatment period. nih.govresearchgate.net

The primary outcome measure consistently used across these trials was the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop). nih.govnih.gov This is a 10-item, patient-reported scale that assesses the severity of opioid withdrawal symptoms. nih.gov Secondary endpoints often included study completion rates, time to dropout, and other withdrawal scales like the Objective Opiate Withdrawal Scale (OOWS). nih.govresearchgate.netnih.gov

Table 1: Summary of Key Design Features in this compound Randomized Controlled Trials

| Design Feature | Description | Examples/Common Practices | Source(s) |

|---|---|---|---|

| Study Design | The overall structure of the trial. | Multicenter, randomized, double-blind, placebo-controlled, parallel-group. | nih.govresearchgate.netnih.gov |

| Participant Population | The group of individuals being studied. | Adults (≥18 years) with dependence on short-acting opioids (e.g., heroin, morphine). | nih.govclinicaltrials.gov |

| Intervention | The treatment being tested. | This compound (as part of lofexidine hydrochloride) at various daily doses (e.g., 2.16 mg, 2.88 mg) administered in divided doses. | nih.govresearchgate.net |

| Control Group | The group used as a baseline for comparison. | Matching placebo. | nih.govnih.gov |

| Treatment Duration | The length of time participants receive the study drug. | 5 to 8 days. | nih.govresearchgate.netnih.gov |

| Primary Efficacy Measure | The main outcome used to evaluate the drug's effect. | Patient-rated Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop). | nih.govnih.govnih.gov |

The statistical analysis of efficacy endpoints in this compound clinical trials was designed to rigorously assess the drug's effect compared to placebo. For the primary efficacy endpoint, the SOWS-Gossop scores, various sophisticated statistical models were employed.

In analyses of pivotal trial data, a Mixed-Effect Model Repeated Measure (MMRM) was used. nih.gov This model is advantageous for longitudinal data as it analyzes observed data without imputing missing values, which is a conservative and robust approach. nih.gov The MMRM model assessed SOWS-G scores over the entire double-blind treatment period (e.g., days 1-7 or 1-5). nih.gov

In some earlier per-protocol analyses, different statistical methods were used. For example, one study's per-protocol analysis utilized a pattern mixture model where missing data for subjects in the lofexidine group were imputed with placebo values, representing a highly conservative approach to handling dropouts. researchgate.net Another trial's original analysis focused on the mean SOWS-G score on a specific day, such as Day 3, which often represents the peak of withdrawal symptoms. nih.govresearchgate.net Pairwise differences in least squares means between the lofexidine and placebo groups were calculated to determine statistical significance. nih.gov

Secondary endpoints, such as study completion rates, were also statistically evaluated. These analyses compared the proportion of participants in each group who completed the full treatment period, providing insight into the drug's ability to help patients tolerate the withdrawal process. nih.govnih.gov The results consistently showed that a significantly greater proportion of subjects treated with lofexidine completed the trials compared to those on placebo. nih.govnih.gov

To understand the consistency of this compound's effect across different patient populations, pooled analyses of data from multiple Phase 3 studies have been conducted. pharmacytimes.com These analyses examine the efficacy of the treatment in various subgroups of patients. The data from these trials demonstrated that this compound significantly reduced the severity of withdrawal symptoms compared to placebo. pharmacytimes.com

Responsiveness variability is an inherent aspect of treating opioid withdrawal. Drop-out rates in these trials were high across all groups, underscoring the severe and unpleasant nature of the condition; however, retention rates were consistently and significantly better in the lofexidine groups compared to the placebo groups. nih.govresearchgate.net This suggests that while not all patients respond sufficiently to complete withdrawal, this compound improves the likelihood of treatment retention. nih.gov Further research may elucidate specific genetic or clinical factors, such as variations in metabolizing enzymes like CYP2D6, that could contribute to inter-individual differences in response to this compound. unboundmedicine.com

Mechanisms of Drug-Drug Interactions Involving this compound

This compound exhibits significant pharmacodynamic interactions with other central nervous system (CNS) depressants. nami.orgmayoclinic.org As a centrally acting alpha-2 adrenergic agonist, this compound itself can cause sedation and drowsiness. unboundmedicine.com When co-administered with other substances that also depress the central nervous system, such as alcohol, barbiturates, and benzodiazepines, there is a potentiation of these effects. nami.orgrxlist.commedscape.com

This interaction is additive, meaning the combined sedative effect is greater than the effect of either substance taken alone. unboundmedicine.com This can lead to enhanced drowsiness, dizziness, and reduced alertness, which can impair a patient's ability to perform tasks that require mental focus, such as driving or operating machinery. nami.orgmayoclinic.org

While this compound's mechanism is targeted at reducing the noradrenergic hyperactivity of opioid withdrawal, its sedative properties overlap with those of CNS depressants. drugbank.com Benzodiazepines, for example, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, and anxiolytic properties. medscape.com Barbiturates also act on GABA-A receptors but prolong the duration of chloride channel opening, leading to profound CNS depression. medscape.com The concurrent use of this compound with these agents can therefore result in a significant and potentially dangerous level of sedation. nami.orgnih.gov Interestingly, one animal study investigating the efficacy of lofexidine for treating barbiturate (B1230296) withdrawal did not find a protective effect against seizures, suggesting the mechanisms for opioid and barbiturate withdrawal are distinct enough that lofexidine is not a substitute therapy. nih.gov

The primary route of metabolism for this compound involves the hepatic cytochrome P450 (CYP) enzyme system, which is a major pathway for drug-drug interactions. nih.gov Specifically, lofexidine is metabolized mainly by the CYP2D6 isoenzyme, with minor contributions from CYP1A2 and CYP2C19. drugbank.comnih.gov

This metabolic dependence on CYP2D6 makes this compound susceptible to pharmacokinetic interactions with drugs that inhibit or induce this enzyme. unboundmedicine.comnih.gov Co-administration with a potent CYP2D6 inhibitor can lead to increased plasma concentrations of lofexidine, potentially enhancing its pharmacological effects. unboundmedicine.comrxlist.com Paroxetine, a known CYP2D6 inhibitor, has been shown to increase lofexidine levels. nami.orgnih.gov

In addition to oxidation via CYP enzymes, lofexidine also undergoes glucuronidation. nih.gov The metabolic process involves oxygen dealkylation and the formation of two inactive glucuronide metabolites. nih.gov Glucuronidation is another common pathway for drug metabolism in the liver, and interactions can occur if other co-administered drugs compete for or inhibit the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes responsible for this process. nih.gov The clinical significance of interactions involving this compound's glucuronidation pathway is less characterized than its CYP-mediated metabolism. The variability in lofexidine metabolism among individuals is noted to be high, which may be partly explained by genetic polymorphisms in the CYP2D6 enzyme, as some individuals are known to be "poor metabolizers." unboundmedicine.comdrugbank.com

Cardiovascular System Interactions and Electrophysiological Effects (e.g., QT prolongation, Antihypertensives)

This compound, an alpha-2 adrenergic agonist, exerts notable effects on the cardiovascular system. Its mechanism of action can lead to a decrease in blood pressure, a reduction in heart rate, and potentially syncope. drugs.com Clinical studies have demonstrated that single oral doses of lofexidine, the racemic mixture containing this compound, at 0.1, 0.3, and 0.6 mg, result in dose-related decreases in both supine and standing arterial pressure and heart rate in individuals with essential hypertension. nih.gov The antihypertensive properties of lofexidine are considered pharmacologically similar to, though less potent than, clonidine (B47849). nih.gov

A significant electrophysiological effect of this compound is the prolongation of the QT interval on an electrocardiogram (ECG). drugs.com In healthy volunteers, single doses of lofexidine at 1.44 mg and 1.8 mg led to a maximum mean change from baseline in the corrected QT interval (QTcF) of 14.4 msec and 13.6 msec, respectively. drugs.com Due to this effect, regular ECG monitoring is advised for patients with pre-existing liver, kidney, or heart conditions. nih.gov

Given these cardiovascular effects, there are important interactions with other medications. Co-administration with other drugs that lower blood pressure or heart rate, such as beta-blockers and angiotensin-converting enzyme (ACE) inhibitors, is contraindicated to avoid the risk of excessive bradycardia and hypotension. nih.govmedscape.com

Summary of this compound's Cardiovascular Effects

| Cardiovascular Parameter | Effect | Clinical Observation |

|---|---|---|

| Blood Pressure | Decrease | Dose-related decreases in supine and standing arterial pressure were observed with single oral doses. nih.gov |

| Heart Rate | Decrease (Bradycardia) | Dose-related decreases in heart rate were noted. nih.gov |

| QT Interval | Prolongation | Single doses of 1.44 mg and 1.8 mg produced mean QTcF increases of 14.4 msec and 13.6 msec, respectively. drugs.com |

Interactions with Other Pharmacotherapies for Related Conditions (e.g., methadone, naltrexone)

The clinical use of this compound in the context of opioid use disorder necessitates an understanding of its interactions with other common pharmacotherapies like methadone and naltrexone (B1662487).

Methadone: The co-administration of this compound and methadone can result in significant hemodynamic and cognitive changes. nih.gov In studies, the combination led to a more pronounced decrease in sitting systolic and diastolic blood pressure compared to methadone alone. nih.gov Furthermore, this combination may induce a prolongation of the QTc interval. nih.gov While both medications individually have the potential to prolong the QTc interval, it has been hypothesized that their combined effect may not be additive. clinicaltrials.gov Nevertheless, close cardiovascular and cognitive monitoring is recommended when these drugs are used concurrently. nih.govnih.gov

Naltrexone: A potential pharmacokinetic interaction exists between this compound and oral naltrexone. drugs.com When taken within two hours of each other, this compound may interfere with the absorption of naltrexone, which could lead to reduced blood levels and efficacy of naltrexone. drugs.com To mitigate this, it is advised to administer the oral forms of these medications at least two hours apart. drugs.com This interaction is not anticipated when naltrexone is administered via non-oral routes, such as intramuscular injection. drugs.com A pilot study investigating the combined use of lofexidine and naltrexone found that at doses up to 2.4 mg per day, the combination was safe and showed an improvement in controlling opioid cravings. nih.gov

Interaction Profile of this compound with Methadone and Naltrexone

| Concomitant Drug | Nature of Interaction | Clinical Recommendation |

|---|---|---|

| Methadone | Potential for enhanced hypotension and QTc prolongation. nih.govnih.gov | Close monitoring of cardiovascular and cognitive parameters is advised. nih.govnih.gov |

| Naltrexone (oral) | This compound may interfere with the absorption of naltrexone. drugs.com | Administer at least two hours apart. drugs.com |

Pathophysiological Basis of Adverse Drug Reactions Associated with this compound

Classification of Adverse Drug Reactions: Dose-Dependent, Immunological, and Idiosyncratic Responses

The adverse reactions associated with this compound are primarily classified as dose-dependent. nih.gov Clinical evidence shows a direct correlation between the dose of lofexidine and the incidence and severity of certain adverse effects. For instance, single oral doses of 0.1 mg, 0.3 mg, and 0.6 mg of lofexidine led to dose-related reductions in blood pressure and heart rate. nih.gov The most frequently reported side effects, including sedation and orthostatic dizziness, also demonstrate a dose-dependent nature. nih.gov Adverse events such as orthostatic hypotension, bradycardia, hypotension, dizziness, and somnolence are more common in patients treated with lofexidine compared to placebo. drugs.com Furthermore, the likelihood of treatment discontinuation or dose reduction due to bradycardia and orthostatic hypotension increases at higher doses. drugs.com There is currently no available information from the provided search results to suggest that this compound is associated with immunological or idiosyncratic adverse reactions.

Physiological Mechanisms Underlying Hypotension and Bradycardia

The hypotensive and bradycardic effects of this compound are a direct consequence of its mechanism of action as a central alpha-2 adrenergic agonist. drugs.com By binding to and activating alpha-2 adrenergic receptors on presynaptic neurons in the central nervous system, this compound inhibits the release of norepinephrine. drugs.compatsnap.com This reduction in norepinephrine leads to a decrease in sympathetic outflow from the brain. drugs.com

Electrophysiological Basis of QTc Interval Prolongation

This compound has been shown to prolong the QTc interval of the electrocardiogram. drugs.com While the precise molecular mechanism for this compound is not explicitly detailed in the provided search results, drug-induced QT prolongation commonly occurs through the blockade of specific ion channels involved in cardiac repolarization. nih.gov The vast majority of drugs that cause acquired long QT syndrome do so by blocking the rapidly activating delayed rectifier potassium current (IKr), which is conducted by the hERG potassium channel. nih.gov This channel plays a crucial role in phase 3 of the cardiac action potential, and its inhibition leads to a delay in ventricular repolarization, manifesting as a prolonged QT interval. nih.gov The risk of significant QTc prolongation can be exacerbated when this compound is co-administered with other medications known to affect the QT interval, such as methadone. nih.govnih.gov

Neurological Mechanisms of Central Nervous System Depression

The central nervous system (CNS) depressant effects of this compound, such as sedation and somnolence, are attributable to its primary action as a centrally acting alpha-2 adrenergic agonist. drugs.com The drug's therapeutic and adverse effects are mediated through its activity in the brain, particularly in the locus coeruleus, a region with a high density of noradrenergic neurons. patsnap.com By activating presynaptic alpha-2 receptors in this area, this compound inhibits the release of norepinephrine, a key neurotransmitter in maintaining alertness and arousal. patsnap.com This suppression of noradrenergic activity results in a generalized CNS depressant effect. patsnap.comnih.gov Consequently, this compound can potentiate the sedative effects of other CNS depressant drugs, including benzodiazepines, alcohol, and barbiturates. drugs.com The primary neurological mechanism is the activation of alpha-2 receptors in the medulla oblongata, which leads to sedation. nih.gov

Neurobiological Mechanisms of Discontinuation Syndromes

The discontinuation of chronically used opioids precipitates a state of neuronal hyperexcitability, leading to a cascade of physiological and psychological symptoms collectively known as opioid withdrawal syndrome. The neurobiological underpinnings of this syndrome are complex, involving multiple neurotransmitter systems and brain regions. This compound, the active levorotatory enantiomer of lofexidine, mitigates these symptoms by targeting key aspects of this neurobiological cascade, primarily through its action as an alpha-2 adrenergic agonist.

A primary driver of opioid withdrawal symptoms is the hyperactivity of the noradrenergic system, originating in the locus coeruleus (LC), a nucleus in the pons rich in noradrenergic neurons. nih.govnih.gov During chronic opioid use, the inhibitory effect of opioids on these neurons leads to a compensatory upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov Upon cessation of opioid use, this enhanced signaling capacity, coupled with the removal of opioid-induced inhibition, results in a surge of norepinephrine release. nih.govresearchgate.net This noradrenergic hyperactivity is responsible for many of the classic signs of opioid withdrawal, such as anxiety, restlessness, sweating, tachycardia, and gastrointestinal distress. researchgate.net

This compound exerts its therapeutic effect by directly counteracting this noradrenergic surge. As an alpha-2 adrenergic agonist, it binds to and activates presynaptic alpha-2 autoreceptors on noradrenergic neurons in the locus coeruleus and other areas. nih.govnih.gov This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in norepinephrine release. nih.govnih.gov By dampening the excessive firing of noradrenergic neurons, this compound effectively reduces the somatic and autonomic symptoms of opioid withdrawal. nih.gov

Research has demonstrated that the alpha-adrenoceptor activity of racemic lofexidine resides predominantly in its levorotatory isomer, this compound. Studies comparing the enantiomers have shown that this compound has a significantly higher affinity for alpha-2 adrenoceptors than its dextrorotatory counterpart, dexlofexidine (B27069). This stereospecificity underscores the targeted mechanism through which this compound alleviates withdrawal symptoms.

Beyond the locus coeruleus, the neurobiology of opioid withdrawal involves a network of brain regions, including the mesolimbic system, which is crucial for reward and motivation. nih.govresearchgate.net The aversive and dysphoric states associated with withdrawal are linked to alterations in this system. While the primary action of this compound is on the noradrenergic system, the reduction of systemic and central noradrenergic tone can indirectly influence other neurotransmitter systems that are dysregulated during withdrawal.

Furthermore, research into the receptor binding profile of lofexidine has revealed a broader spectrum of activity than previously understood for alpha-2 adrenergic agonists like clonidine. Besides its high affinity for alpha-2A, alpha-2B, and alpha-2C adrenoceptors, lofexidine also demonstrates agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, as well as dopamine (B1211576) D2S receptors. This multi-target engagement may contribute to its efficacy in managing the multifaceted symptoms of opioid withdrawal, including the affective components.

Preclinical studies have provided evidence for the direct impact of lofexidine on the neurochemical changes that characterize opioid withdrawal. In opiate-dependent animal models, lofexidine has been shown to decrease the expression of c-fos, a marker of neuronal activation, in the locus coeruleus during withdrawal. semanticscholar.org This provides a cellular-level confirmation of its ability to quell the neuronal hyperexcitability central to the withdrawal state.

The following table summarizes the comparative receptor binding affinities, illustrating the neuropharmacological basis for this compound's activity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Relative Potency |

| This compound | Alpha-2 Adrenoceptor | Data indicates ~9-fold higher affinity than (+)-lofexidine | High |

| Dexlofexidine | Alpha-2 Adrenoceptor | Lower affinity compared to (-)-isomer | Low |

| Lofexidine | Alpha-1A Adrenoceptor | Moderate affinity | Moderate |

| Alpha-2A Adrenoceptor | High affinity | High | |

| Alpha-2B Adrenoceptor | High affinity | High | |

| Alpha-2C Adrenoceptor | High affinity | High | |

| 5-HT1A Receptor | Moderate agonist activity | Moderate | |

| 5-HT1B Receptor | Moderate agonist activity | Moderate | |

| Dopamine D2S Receptor | Moderate agonist activity | Moderate |

Advanced Analytical Methodologies in Levlofexidine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For levolefoxidine, various chromatographic methods are utilized to achieve high sensitivity and selectivity.

High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the quantitative and qualitative analysis of levolefoxidine. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly valuable for detecting and quantifying the drug and its metabolites in biological matrices, as well as for identifying degradation products. nih.govnih.gov

A rapid and reliable isocratic LC-MS/MS method has been developed and validated for the separation and identification of stress degradation products of lofexidine (B1675026). researchgate.netbohrium.com In these studies, lofexidine was subjected to various stress conditions, including hydrolysis, oxidation, and photolysis, to understand its stability profile. researchgate.net The drug and its degradation products were successfully separated and identified using this technique. researchgate.netbohrium.com A highly sensitive LC-MS/MS analysis has also been pivotal in characterizing the clinical pharmacokinetics of lofexidine in plasma samples from opiate addicts. nih.gov

Detailed findings from a study on lofexidine degradation products illustrate the typical parameters for an LC-MS/MS method. researchgate.netresearchgate.net

Table 1: LC-MS/MS Method Parameters for Lofexidine Analysis

| Parameter | Specification |

| Chromatography System | Waters e2695 HPLC |

| Column | Waters Symmetry C18 (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase | Water and Acetonitrile (75:25 v/v) |

| Detector | PDA Detector |

| Wavelength (λmax) | 244 nm |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Ion Source Gas Temp. | 120–250°C |

| Ion Source Gas Flow | 5 L/min |

This interactive table summarizes the instrumental conditions used for the analysis of lofexidine and its degradation products. researchgate.net

Gas Chromatography (GC) Coupled with Detection Systems

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like levolefoxidine, derivatization is typically required to increase volatility and thermal stability, allowing for analysis by GC. Common detection systems coupled with GC include Flame Ionization Detection (FID) and Mass Spectrometry (MS). waters.comnih.gov

While specific GC methods for levolefoxidine are not extensively documented, the principles are widely applied in pharmaceutical analysis for quantifying volatile impurities or for the analysis of drugs after derivatization. researchgate.net For instance, GC-MS methods are used for the quantitative determination of guanido-containing drugs in biological fluids. nih.gov A GC-FID method could be developed for the quantitation of residual solvents or volatile amines that might be present from the synthesis process. researchgate.net The choice of detector depends on the sensitivity and selectivity required. researchgate.net

Table 2: General Parameters for GC-FID Analysis of Volatile Amines

| Parameter | Specification |

| Technique | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Application | Quantitation of residual volatile amines |

| Precision (RSD) | < 10% at intermediate and 0.1% v/v levels |

| Linearity Range | From Limit of Quantitation (LOQ) to 0.1% v/v |

This interactive table outlines typical validation parameters for a generic GC-FID method applicable to pharmaceutical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quality control of levolefoxidine. sigmaaldrich.com It is used for assay determination, impurity profiling, and dissolution testing. nih.govnih.gov HPLC methods offer high resolution, and when coupled with UV detection, provide a robust and reliable means for quantification. nih.gov

A validated stability-indicating HPLC method is crucial for separating levolefoxidine from its degradation products and any formulation excipients. researchgate.net For structurally related compounds like clonidine (B47849), unified HPLC methods have been developed to ensure reliable and reproducible results for identification and quantification. scispace.com These methods are typically validated for linearity, accuracy, precision, and specificity. nih.govnih.gov

Table 3: HPLC Method Parameters for a Related Compound (Levothyroxine)

| Parameter | Specification |

| Chromatography System | Agilent 1100 Series HPLC |

| Column | Waters Nova-pak C18 (250 mm × 3.9 mm) |

| Mobile Phase | 0.01 M phosphate (B84403) buffer (pH 3.0)–methanol (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 800 µL |

| Column Temperature | 28°C |

This interactive table shows an example of a validated HPLC method for pharmaceutical analysis, demonstrating common parameters. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and composition of levolefoxidine. These methods are non-destructive and offer a detailed view of the molecule's chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including levolefoxidine. nih.govnih.gov ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation. youtube.com

A detailed study of lofexidine using ¹H NMR at 60 and 300 MHz has been conducted. tandfonline.comtandfonline.com This research also employed the use of achiral and chiral lanthanide shift reagents. tandfonline.comtandfonline.com The use of chiral shift reagents is particularly relevant as it allows for the differentiation of the enantiomers of lofexidine, making it possible to distinguish levolefoxidine from its dextrorotatory counterpart and to determine optical purity. tandfonline.com Substantial lanthanide-induced shifts were observed, with the largest shifts seen for the methine proton at the chiral center. tandfonline.comtandfonline.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique molecular fingerprint of a compound. riverd.com It is based on the inelastic scattering of monochromatic light. riverd.com This technique is highly specific and requires minimal to no sample preparation, making it suitable for the rapid identification and characterization of pharmaceutical ingredients. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrometer generates a unique spectral fingerprint that corresponds to the vibrational frequencies of the bonds present in the molecular structure of levlofexidine. This method is instrumental in confirming the identity and integrity of the compound.

The FTIR spectrum of a substance reveals characteristic absorption bands at specific wavenumbers (cm⁻¹), which can be assigned to particular bond vibrations (e.g., stretching, bending). While specific, detailed FTIR spectral data for this compound is not widely published in publicly accessible literature, a theoretical analysis based on its known chemical structure allows for the prediction of its principal absorption peaks. These characteristic peaks are invaluable for the qualitative analysis and quality control of the raw material.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH) |

| 1600 - 1475 | C=C Stretch | Aromatic Ring |

| ~1650 | C=N Stretch | Imidazoline (B1206853) Ring |

| 1260 - 1000 | C-O Stretch | Aryl Ether |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

This table is based on established infrared spectroscopy correlation charts and the known chemical structure of this compound. Actual experimental values may vary slightly.

Electrophoretic Separation Methods: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation technique well-suited for the analysis of pharmaceuticals and their impurities. nih.gov The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. diva-portal.org For a basic compound like this compound, which is positively charged at acidic pH, Capillary Zone Electrophoresis (CZE) is a particularly applicable mode.

In CZE, analytes are separated based on their charge-to-size ratio. nih.govdiva-portal.org The method's high resolving power makes it ideal for impurity profiling, allowing for the separation of this compound from its precursors, degradation products, and enantiomeric impurities. nih.govmdpi.com Key parameters that are optimized during method development include the composition and pH of the background electrolyte (BGE), the applied voltage, capillary temperature, and injection parameters. While specific CE methods for this compound are not detailed in available literature, the general parameters for the analysis of similar basic drugs provide a framework for its analysis.

Table 2: Typical Capillary Zone Electrophoresis Parameters for the Analysis of Basic Pharmaceutical Compounds

| Parameter | Typical Condition | Purpose in this compound Analysis |

| Capillary | Fused-silica (50-75 µm i.d.) | Provides the separation channel. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | Maintains pH and conductivity. |

| pH | Acidic (e.g., pH 2.5-4.0) | Ensures this compound is in its cationic form for electrophoretic migration. |

| Applied Voltage | 15 - 30 kV | Driving force for separation. |

| Temperature | 20 - 30 °C | Affects viscosity and migration times, requires control for reproducibility. |

| Injection | Hydrodynamic or Electrokinetic | Introduces a precise volume of the sample into the capillary. |

| Detection | UV-Vis (e.g., 214 nm, 254 nm) | Quantifies the analyte as it passes the detector. |

This table represents a generalized approach to CE method development for a compound like this compound, based on established practices in pharmaceutical analysis.

Bioanalytical Method Development and Validation for Biological Matrix Studies

To understand the pharmacokinetic profile of this compound, it is essential to have reliable methods to quantify the drug in biological matrices such as plasma or serum. nih.govmdpi.com The development and validation of a bioanalytical method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a critical and regulated process. mediford.com This ensures that the data generated from preclinical and clinical studies are accurate and reproducible. scispace.comijprajournal.com

The process begins with method development, which includes optimizing sample preparation and the LC-MS/MS parameters. researchgate.net Sample preparation, often involving protein precipitation or liquid-liquid extraction, is crucial for removing interferences from the biological matrix. nih.gov The subsequent validation phase rigorously tests the method's performance characteristics according to regulatory guidelines.

While a specific validated bioanalytical method for this compound is not publicly documented, the standard parameters required for validation are well-established.

Table 3: Key Validation Parameters for a Bioanalytical Method of this compound in a Biological Matrix

| Validation Parameter | Description and Purpose | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of this compound and the internal standard (IS) in blank matrix from at least six different sources. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A correlation coefficient (r²) of ≥0.99 is typically desired for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio should be adequate, and accuracy and precision criteria must be met. |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |

These parameters and criteria are based on standard international guidelines for bioanalytical method validation.

Emerging Research Frontiers and Knowledge Gaps for Levlofexidine

Comprehensive Enantioselective Pharmacological and Clinical Research

Enantioselective research is crucial for understanding the specific activity of levlofexidine compared to its counterpart, dexlofexidine (B27069), and the racemic mixture, lofexidine (B1675026). Studies have indicated that this compound exhibits a higher avidity towards alpha-1 and alpha-2 adrenoreceptors compared to dexlofexidine. tandfonline.com Specifically, this compound was found to bind ninefold more avidly than dexlofexidine to alpha-2 adrenoreceptors and fourfold more avidly to alpha-1 adrenoreceptors. tandfonline.com The dissociation constant (KD) for this compound at alpha-2 adrenoreceptors was reported as 360 pm, while dexlofexidine had a 10-fold lower KD. tandfonline.com

Early clinical trials with the racemic lofexidine demonstrated equipotency with clonidine (B47849) in lowering blood pressure but with a potentially better safety margin due to lower induction of bradycardia. tandfonline.com However, the specific clinical effects and advantages of the isolated this compound enantiomer require more comprehensive investigation. While lofexidine has been approved in some regions for opioid withdrawal, the full potential of its individual enantiomers, particularly this compound, remains an area requiring further clinical exploration. tandfonline.comresearchgate.net

Investigation of Novel Therapeutic Applications and Underlying Mechanisms

Beyond its established use in opioid withdrawal management, research is exploring novel therapeutic applications for this compound. drugbank.comresearchgate.netnih.gov Lofexidine, as a central alpha-2 adrenergic agonist, reduces norepinephrine (B1679862) release and decreases sympathetic tone, which is the basis for its use in opioid withdrawal. drugbank.comresearchgate.netdrugs.com However, the specific mechanisms by which this compound exerts its effects and whether it possesses unique mechanisms or targets compared to the racemic mixture are areas of ongoing investigation. tandfonline.comdrugbank.com The potential for this compound in other conditions where alpha-adrenergic modulation is relevant is being considered.

Advanced Drug Delivery Systems and Formulations Research

Research is being conducted to develop advanced drug delivery systems and formulations for lofexidine, which could potentially be applied to this compound to improve its pharmacokinetic profile, efficacy, and patient convenience. nih.govnih.govgoogle.comnih.govmdpi.com Challenges with existing immediate-release formulations of lofexidine, such as fluctuating serum levels, highlight the need for improved delivery methods. google.com

Studies are exploring sustained-release oral formulations and transdermal delivery systems (e.g., patches) to provide more stable and extended serum concentrations of lofexidine. google.com These advanced formulations aim to avoid "peak and trough" effects and potentially reduce gastrointestinal metabolism. google.com Research into sublingual tablets of lofexidine has also been conducted, demonstrating good water solubility and potential for improved absorption and bioavailability compared to oral administration, although a marketed sublingual formulation is not yet available. researchgate.net Applying these advanced delivery strategies to this compound could offer significant therapeutic advantages.

Pharmacogenomics and Biomarker Identification for Personalized Therapy

Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for personalizing this compound therapy. nih.govnih.govmdpi.comijirt.orgaffirmedrx.comnih.govnih.govnih.gov Identifying genetic biomarkers could help predict individual responses to this compound, optimize dosing, and minimize the risk of adverse effects. mdpi.comijirt.orgaffirmedrx.comnih.govnih.gov

While lofexidine is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C16, the specific pharmacogenomic profile of this compound as an isolated enantiomer requires further detailed investigation. nih.govfda.gov Understanding how genetic variations in these enzymes, or other relevant genes, impact the metabolism and efficacy of this compound is crucial for implementing personalized treatment approaches. Research is needed to identify predictive biomarkers that can classify patients into subgroups likely to benefit most from this compound. nih.govnih.gov

Long-Term Outcomes and Real-World Evidence Generation Studies

While clinical trials have assessed the short-term efficacy and safety of lofexidine, there is a need for more studies evaluating the long-term outcomes of this compound use and generating real-world evidence. nih.govmdpi.comdoi.orgrecoveryanswers.orgindivior.com Real-world studies provide valuable insights into the effectiveness and safety of a medication in diverse patient populations and clinical settings, beyond the controlled environment of clinical trials. doi.orgrecoveryanswers.orgindivior.com

Studies on related treatments for opioid use disorder, such as buprenorphine, highlight the importance of assessing long-term psychosocial and health outcomes in real-world settings. recoveryanswers.orgindivior.com Generating similar evidence for this compound is essential to understand its sustained impact on patient recovery, quality of life, and other relevant outcomes over extended periods.

Research in Specific Patient Populations (e.g., pediatric, geriatric, hepatic/renal impairment, pregnancy, fertility)

Research is needed to understand the pharmacokinetics, efficacy, and safety of this compound in specific patient populations, including pediatric, geriatric, and those with hepatic or renal impairment, as well as during pregnancy and in relation to fertility. drugs.comfda.govumd.edue-alt.orgnih.gov

Studies on the racemic lofexidine have indicated that hepatic and renal impairment can slow its elimination and may be associated with increased QTc prolongation, particularly in severe cases. drugs.com Dosage adjustments based on the degree of impairment are recommended for lofexidine. drugs.com However, dedicated studies specifically on this compound in these populations are necessary to determine if the enantiomer has a different profile or requires specific considerations.

For pediatric and geriatric populations, dedicated studies are needed to assess appropriate dosing, safety, and efficacy, considering age-related physiological differences that can affect drug disposition and response. drugs.comfda.govumd.edu Similarly, research is required to evaluate the effects of this compound during pregnancy and its impact on fertility, building upon the understanding of reproductive health considerations in patients with underlying conditions that might necessitate this compound treatment. fda.gove-alt.orgnih.gov

Q & A

Q. What distinguishes Levlofexidine’s pharmacological profile from its enantiomer, Dexlofexidine?

this compound exhibits 20-fold greater potency as an alpha-2 adrenoceptor agonist compared to Dexlofexidine, with stronger binding affinity for both alpha-2 and alpha-1 receptors. However, receptor binding does not directly correlate with intracellular efficacy; methodologies such as measuring cAMP levels are critical to assess functional activity . Structurally, this compound’s stereochemistry (R-configuration) underpins its pharmacological differentiation, as detailed in its molecular classification (C11H12Cl2N2O) and regulatory identifiers (e.g., NIH Compound ID 3038503) .

Q. What methodologies are recommended for characterizing this compound’s chemical structure and purity in experimental settings?

For novel syntheses, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity ≥95%. For known compounds, cite peer-reviewed protocols for synthesis and characterization. Follow journal guidelines to include up to five preparations in the main manuscript, with additional data in supplementary materials . Reproducibility requires explicit documentation of solvents, reaction conditions, and purification steps .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in preclinical models?